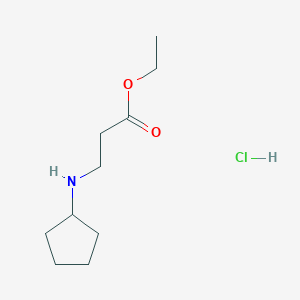

Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Description

Properties

IUPAC Name |

ethyl 3-(cyclopentylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-2-13-10(12)7-8-11-9-5-3-4-6-9;/h9,11H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWVXQHOUDHTAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNC1CCCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

Ethyl 3-(cyclopentylamino)propanoate hydrochloride (CAS: 1176419-85-4) is a specialized

This compound serves as a critical intermediate for introducing the N-cyclopentyl-

Chemical Constitution & Identity[1][2][3][4][5][6]

Structural Analysis

The molecule features a flexible ethylene linker separating a basic secondary amine from an ester carbonyl.[1] The cyclopentyl group acts as a distinct hydrophobic domain, often used to fill lipophilic pockets in target proteins without the rigidity of a phenyl ring or the bulk of a cyclohexyl group.

| Property | Specification |

| IUPAC Name | Ethyl 3-(cyclopentylamino)propanoate hydrochloride |

| Common Name | N-Cyclopentyl- |

| CAS Number (HCl) | 1176419-85-4 |

| CAS Number (Free Base) | 928788-22-1 |

| Molecular Formula | C |

| Molecular Weight | 221.72 g/mol (Salt); 185.26 g/mol (Base) |

| SMILES | CCOC(=O)CCNC1CCCC1.Cl |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, ethanol; sparing solubility in DCM |

Synthesis & Manufacturing Protocol

Mechanistic Pathway: Aza-Michael Addition

The industrial and laboratory standard for synthesizing this compound is the aza-Michael addition of cyclopentylamine to ethyl acrylate.[1] This route is preferred over alkylation with ethyl 3-halopropanoates due to higher atom economy and the avoidance of mutagenic alkyl halides.[1]

Critical Control Point: Mono- vs. Bis-Addition

The reaction must be controlled to prevent the formation of the tertiary amine byproduct (bis-addition of ethyl acrylate).[1] This is achieved by using a stoichiometric excess of the amine or controlling temperature, although the steric bulk of the cyclopentyl group naturally retards the second addition compared to linear amines.

Detailed Experimental Protocol

Note: This protocol is designed for a 10g scale synthesis.

Reagents:

-

Cyclopentylamine (1.2 equivalents)

-

Ethanol (Absolute)[5]

-

HCl in Dioxane (4M) or Ethanolic HCl

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cyclopentylamine (1.2 eq) in absolute ethanol (5 volumes).

-

Addition: Cool the solution to 0°C. Add Ethyl Acrylate (1.0 eq) dropwise over 30 minutes. Rationale: Exothermic control minimizes polymerization of the acrylate.

-

Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (SiO

, 5% MeOH in DCM) or LC-MS.[1]-

Checkpoint: Disappearance of ethyl acrylate peak.[1]

-

-

Work-up (Free Base): Concentrate the reaction mixture under reduced pressure to remove ethanol and excess cyclopentylamine. The residue is the crude free base (usually a colorless oil).[1]

-

Salt Formation: Redissolve the crude oil in minimal dry diethyl ether or ethanol. Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.

-

Isolation: The hydrochloride salt will precipitate immediately.[1] Filter the white solid under inert atmosphere (nitrogen) to prevent hygroscopic clumping.[1]

-

Purification: Recrystallize from Ethanol/Ether if necessary to remove trace bis-adducts.

Visualization: Synthesis Workflow

Figure 1: Synthetic pathway via Aza-Michael addition followed by hydrochlorination.[1]

Physicochemical Profile & Stability

Stability Factors

-

Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions with heat, converting to the corresponding carboxylic acid (3-(cyclopentylamino)propanoic acid).[1]

-

Cyclization: Under high thermal stress or basic conditions, the free base may undergo intramolecular cyclization to form a

-lactam, although this is disfavored for 4-membered rings compared to -

Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] It must be stored in a desiccator at -20°C for long-term stability.[1]

Predicted pKa Values

-

Secondary Amine (NH): ~9.5 – 10.0 (Protonated form).[1]

-

Implication: At physiological pH (7.4), the amine will be predominantly protonated (positively charged), improving water solubility but potentially requiring active transport or specific formulation for cell permeability unless the ester is cleaved.[1]

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

This molecule is a "privileged structure" in FBDD.[1] It provides a scaffold that mimics the

-

Linker Utility: The 3-carbon chain (propanoate) acts as a spacer, positioning the cyclopentyl "tail" at a specific distance from the ester "head."[1]

-

Lipophilic Tuning: The cyclopentyl group offers a LogP adjustment.[1] It is less bulky than a phenyl group and lacks pi-stacking capability, making it ideal for probing hydrophobic pockets where aromatic interactions are undesirable.[1]

Specific Therapeutic Areas

-

Thrombin Inhibitors: Analogs of this structure (e.g., N-substituted

-alanines) are found in the backbone of direct thrombin inhibitors like Dabigatran, where the ester functions as a prodrug element.[1] -

Integrin Antagonists: Used to synthesize RGD (Arg-Gly-Asp) mimetics.[1] The amine can be coupled to an arginine mimic, while the ester is hydrolyzed to the acid to bind the metal ion in the integrin active site.

Visualization: Drug Design Workflow

Figure 2: Utilization of the fragment in peptidomimetic synthesis.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:

H NMR (400 MHz, DMSO-d or CDCl )

- 1.25 (t, 3H): Methyl group of the ethyl ester.

- 1.50 – 1.90 (m, 8H): Cyclopentyl ring protons (distinctive multiplets).[1]

-

2.80 (t, 2H): Methylene protons

-

3.15 (t, 2H): Methylene protons

- 3.45 (m, 1H): Methine proton of the cyclopentyl ring (–CH–NH–).[1]

- 4.15 (q, 2H): Methylene protons of the ethyl ester.

-

9.00+ (br s, 2H): Ammonium protons (NH

Mass Spectrometry (ESI-MS)

-

Positive Mode: [M+H]

peak at 186.15 m/z .[1]

Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact.[1] |

| Eye Irritation | Category 2A (H319) | Use safety goggles.[1] Rinse with water for 15 min if exposed.[1][6] |

| STOT-SE | Category 3 (H335) | Avoid dust inhalation; use in a fume hood.[1] |

| Storage | Hygroscopic | Store under inert gas (Ar/N |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

References

-

ChemicalBook. (2024).[1][7] Ethyl 3-(cyclopentylamino)propanoate hydrochloride Product Properties. Retrieved from [1]

-

PubChem. (2024).[1] Ethyl 3-(cyclopentylamino)propanoate (Free Base) - Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

Bartoli, G., et al. (2005).[1] "Solvent-free synthesis of

-amino esters via aza-Michael addition." Journal of Organic Chemistry. (General methodology reference for aza-Michael additions). -

BLD Pharm. (2024).[1] Safety Data Sheet: Ethyl 3-(cyclopentylamino)propanoate. Retrieved from [1]

-

Fluorochem. (2024).[1][7] Product Analysis: Ethyl 3-(cyclopentylamino)propanoate. Retrieved from [1]

Sources

- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 928788-22-1|Ethyl 3-(cyclopentylamino)propanoate|BLD Pharm [bldpharm.com]

- 4. Ethyl 3-(cyclopentylaMino)propanoate hydrochloride | 1176419-85-4 [chemicalbook.com]

- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Solubility Profile of Ethyl 3-(cyclopentylamino)propanoate HCl in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical development, the journey of an active pharmaceutical ingredient (API) from a promising molecule to a viable drug product is paved with critical physicochemical challenges. Among the most fundamental of these is solubility. The extent to which an API can dissolve in a given solvent system governs everything from its purification and crystallization to its formulation and, ultimately, its bioavailability.[1][2] Ethyl 3-(cyclopentylamino)propanoate HCl, a compound of interest in medicinal chemistry, is no exception. As a hydrochloride salt of a secondary amine, its solubility behavior is a nuanced interplay of its organic structure and its ionic character.[3][4]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility profile of Ethyl 3-(cyclopentylamino)propanoate HCl in a range of organic solvents. Rather than a simple data sheet, this document serves as a practical manual, elucidating the theoretical principles that govern solubility and providing detailed, field-proven protocols for its empirical determination. By understanding the "why" behind the "how," researchers can make more informed decisions in solvent selection, process optimization, and formulation design.[5][]

Theoretical Framework: Predicting Solubility Behavior

A thorough understanding of the molecular structure of Ethyl 3-(cyclopentylamino)propanoate HCl (Molecular Formula: C₁₀H₂₀ClNO₂, Molecular Weight: 221.72 g/mol ) is the first step in predicting its solubility.[7] The molecule possesses a moderately non-polar cyclopentyl group and an ethyl ester, which contribute to its solubility in organic solvents. However, the presence of a secondary amine, protonated to form a hydrochloride salt, introduces a significant polar, ionic character. This duality is the key to its solubility profile.

The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a foundational concept in predicting solubility.[2]

-

Polar Solvents: Solvents with high polarity, particularly protic solvents capable of hydrogen bonding (e.g., methanol, ethanol), are expected to be effective at solvating the charged ammonium center and the chloride ion of the salt.[7][8] The dipole-ion interactions between the solvent and the ionic parts of the molecule are the primary driving force for dissolution in these cases.[9]

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), while not having hydrogen bond-donating capabilities, possess large dipole moments. They can effectively solvate the cation of the salt, contributing to solubility.[10]

-

Non-Polar Solvents: In contrast, non-polar solvents such as hexanes and toluene are generally poor solvents for ionic salts.[11] The energy required to break the crystal lattice of the salt is not sufficiently compensated by the weak van der Waals interactions with these solvents.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

For a more refined prediction, Hansen Solubility Parameters (HSP) can be employed.[5][12] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[13] A solvent is likely to dissolve a solute if their HSP values are similar. By determining the HSP of Ethyl 3-(cyclopentylamino)propanoate HCl (which would require some initial experimental screening), one could computationally screen a wide range of solvents to find the best match, accelerating the solvent selection process.[14]

Experimental Determination of Solubility: A Step-by-Step Guide

While theoretical predictions are invaluable for initial screening, empirical determination remains the gold standard for establishing a definitive solubility profile.[15] The isothermal shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.[15][16]

Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental process for determining the solubility of Ethyl 3-(cyclopentylamino)propanoate HCl.

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

-

Ethyl 3-(cyclopentylamino)propanoate HCl (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Ethyl 3-(cyclopentylamino)propanoate HCl to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare each solvent in triplicate to ensure the reproducibility of the results.[16]

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[17] The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for the settling of the excess solid.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials or filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).[18] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

-

-

Quantification by HPLC:

-

Accurately dilute a known volume of the clear filtrate with a suitable diluent to bring the concentration within the linear range of the HPLC calibration curve.

-

Analyze the diluted sample using a validated HPLC method.[19] A typical method would involve a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection is typically performed using a UV detector at a wavelength where the compound has maximum absorbance.

-

The concentration of the dissolved compound is determined by comparing the peak area of the sample to a standard calibration curve.[20]

-

3. Data Analysis:

-

Calculate the concentration in the original undiluted filtrate, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the average solubility and the standard deviation for the triplicate samples.

Data Presentation: A Framework for Your Results

The following table provides a structured format for presenting the experimentally determined solubility data for Ethyl 3-(cyclopentylamino)propanoate HCl in a selection of organic solvents, categorized by their polarity and class according to ICH Q3C guidelines.[21] These guidelines classify solvents based on their toxicity, which is a critical consideration in pharmaceutical development.[1][10]

| Solvent Class (ICH Q3C) | Solvent | Polarity Index | Expected Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Class 3 (Low Toxicity) | Ethanol | 5.2 | High | [Experimental Data] |

| Methanol | 6.6 | High | [Experimental Data] | |

| Acetone | 5.1 | Moderate | [Experimental Data] | |

| Isopropyl Acetate | 4.0 | Low | [Experimental Data] | |

| Heptane | 0.1 | Very Low | [Experimental Data] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | [Experimental Data] | |

| Class 2 (Limited Use) | Acetonitrile | 5.8 | Moderate-High | [Experimental Data] |

| Dichloromethane (DCM) | 3.1 | Low-Moderate | [Experimental Data] | |

| Toluene | 2.4 | Very Low | [Experimental Data] | |

| Tetrahydrofuran (THF) | 4.0 | Moderate | [Experimental Data] |

Discussion and Interpretation of Results

The solubility of Ethyl 3-(cyclopentylamino)propanoate HCl is expected to be highest in polar protic solvents like methanol and ethanol. This is due to the strong ion-dipole interactions and hydrogen bonding that can occur between the solvent and the hydrochloride salt. Polar aprotic solvents like DMSO and acetonitrile are also anticipated to be effective solvents. Conversely, non-polar solvents such as heptane and toluene are predicted to show very low solubility.

Any deviations from these expected trends can provide valuable insights into the specific intermolecular forces at play. For instance, a higher-than-expected solubility in a moderately polar solvent might suggest that the organic portions of the molecule (the cyclopentyl and ethyl groups) have a significant influence.

Conclusion: A Pathway to Informed Formulation

This technical guide has outlined a comprehensive approach to understanding and determining the solubility profile of Ethyl 3-(cyclopentylamino)propanoate HCl in organic solvents. By integrating theoretical predictions with robust experimental methodologies, researchers can generate the critical data needed for informed decision-making throughout the drug development process. A well-characterized solubility profile is not merely a set of data points; it is a fundamental tool for optimizing purification, controlling crystallization, and designing effective and stable pharmaceutical formulations.

References

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved from [Link]

-

American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Retrieved from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). Chapter 9.2: Solubility and Structure. Retrieved from [Link]

-

TutorChase. (n.d.). Why do ionic compounds often dissolve in polar solvents?. Retrieved from [Link]

-

Vedantu. (n.d.). Explain any four factors which affect the solubility of ionic compounds. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q3C (R9) Residual solvents - Scientific guideline. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

West Pharmaceutical Services. (n.d.). Using Hansen solubility parameters to predict drug & container interactions. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. University of Glasgow. Retrieved from [Link]

-

Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from [Link]

-

International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). Retrieved from [Link]

-

Therapeutic Goods Administration. (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. Retrieved from [Link]

-

International Council for Harmonisation. (2018). impurities: guideline for residual solvents q3c(r7). Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. Retrieved from [Link]

-

JoVE. (2020). Video: Solubility - Concept. Retrieved from [Link]

-

StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Quora. (2018). Why are ionic substances insoluble in polar solvents but soluble in non-polar solvents?. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Solubility. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]

-

Wikipedia. (n.d.). High-performance liquid chromatography. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016). Why are amine salts soluble in water?. Retrieved from [Link]

-

Drawell. (n.d.). Understanding HPLC Analysis Method: Key Principles and Applications. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (n.d.). Prediction of solubility of drugs and other compounds in organic solvents. Retrieved from [Link]

-

ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Retrieved from [Link]

-

Springer. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Retrieved from [Link]

-

Journal of Analytical Sciences, Methods and Instrumentation. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopic Techniques. Retrieved from [Link]

Sources

- 1. tga.gov.au [tga.gov.au]

- 2. homework.study.com [homework.study.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. quora.com [quora.com]

- 12. Solubility parameters (HSP) [adscientis.com]

- 13. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 14. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. bioassaysys.com [bioassaysys.com]

- 18. enamine.net [enamine.net]

- 19. pharmaguru.co [pharmaguru.co]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. database.ich.org [database.ich.org]

Molecular weight and formula analysis of N-cyclopentyl beta-alanine ethyl ester

Characterization Framework for N-Cyclopentyl -Alanine Ethyl Ester: From Stoichiometry to Spectral Validation

Executive Summary & Molecular Identity

N-cyclopentyl

This guide provides a rigorous analytical framework for validating this molecule. We move beyond simple weight calculation to a multi-modal validation strategy (HRMS, NMR) designed to detect common synthetic impurities such as the bis-alkylated byproduct.

Stoichiometric Breakdown

Precise molecular weight determination is the first line of defense in quality control. The formula

| Element | Count | Atomic Mass (avg) | Mass Contribution | % Composition |

| Carbon (C) | 10 | 12.011 | 120.11 | 64.83% |

| Hydrogen (H) | 19 | 1.008 | 19.152 | 10.34% |

| Nitrogen (N) | 1 | 14.007 | 14.007 | 7.56% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 17.27% |

| Total | -- | -- | 185.26 g/mol | 100.00% |

Critical Quality Attribute (CQA): The Monoisotopic Mass (used for HRMS) is 185.1416 Da .

Structural Connectivity Diagram

The following diagram visualizes the functional segmentation of the molecule, which dictates the analytical strategy.

Synthesis Context & Impurity Profiling

To analyze a sample effectively, one must understand its origin. This compound is typically synthesized via the aza-Michael addition of cyclopentylamine to ethyl acrylate [1].

Reaction:

The "Hidden" Impurity: A common failure mode in this synthesis is the formation of the tertiary amine (bis-addition product), where one amine molecule reacts with two acrylate molecules.

-

Target MW: 185.26 Da

-

Impurity MW: 285.38 Da (

)

Analyst Note: If your Mass Spectrum shows a significant peak at

Analytical Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and purity. Technique: Electrospray Ionization (ESI) in Positive Mode.

Methodology

-

Solvent System: Dissolve 1 mg of sample in 1 mL of Methanol/Water (50:50) + 0.1% Formic Acid.

-

Why Formic Acid? The secondary amine is basic. Acidification ensures protonation (

), drastically increasing sensitivity in ESI+ mode [2].

-

-

Injection: Direct infusion or LC-MS (C18 column, Gradient 5-95% ACN).

-

Detection: TOF or Orbitrap analyzer.

Data Interpretation (Self-Validating Logic)

The spectrum must satisfy the following criteria to pass:

-

Parent Ion: A dominant peak at

186.149 ( -

Adduct Check: Look for

at -

Isotopic Pattern: The

isotope peak (

Analytical Protocol 2: NMR Spectroscopy ( )

Objective: Verify structural connectivity and rule out isomers.

Solvent: Deuterated Chloroform (

Predicted Shift Table ( NMR, 400 MHz)

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |

| -OCH | 4.15 | Quartet (q) | 2H | Deshielded by Oxygen. Characteristic ester signal. |

| Cyclopentyl-CH | 3.05 | Multiplet (m) | 1H | Methine proton adjacent to Nitrogen. |

| N-CH | 2.85 | Triplet (t) | 2H | |

| -CH | 2.50 | Triplet (t) | 2H | |

| Cyclopentyl-CH | 1.80 - 1.40 | Multiplet (m) | 8H | Ring methylene envelope. |

| -OCH | 1.25 | Triplet (t) | 3H | Terminal methyl of the ethyl ester. |

| N-H | ~1.5 - 2.0 | Broad Singlet | 1H | Exchangeable. Shift varies with concentration/water. |

Validation Logic (The "Triplet Test")

In a pure sample, the coupling between the

-

You must observe two distinct triplets (approx

Hz). -

If these appear as complex multiplets, it suggests the formation of the bis-adduct (tertiary amine) or ring-opening degradation.

-

Integration Check: The quartet at 4.15 ppm (2H) serves as the internal standard. The cyclopentyl methine (3.05 ppm) must integrate to exactly 0.5x of the quartet (1H).

Analytical Workflow Visualization

The following flowchart outlines the decision tree for accepting or rejecting a batch based on the data described above.

References

-

Bartoli, G., et al. (2005). "Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes." Arkivoc, 2005(6), 76-81.

-

Creative Proteomics. (n.d.). "Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods." Creative Proteomics Technical Guides.

-

National Institute of Standards and Technology (NIST). (2023). "

-Alanine, N-(3-cyclopentylpropionyl)-, ethyl ester."[3] NIST Chemistry WebBook, SRD 69. -

PubChem. (2023).[4] "Ethyl 3-(cyclopentylamino)propanoate (CAS 928788-22-1)."[5] National Library of Medicine.

Sources

- 1. β-Alanine ethyl ester - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. β-Alanine, N-(3-cyclopentylpropionyl)-, ethyl ester [webbook.nist.gov]

- 4. beta-Alanine, N-phenyl-, ethyl ester | C11H15NO2 | CID 10910393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 928788-22-1|Ethyl 3-(cyclopentylamino)propanoate|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to evaluate the thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a molecule of interest in pharmaceutical development. As a Senior Application Scientist, this document synthesizes foundational scientific principles with actionable, field-proven experimental protocols. We will explore the theoretical underpinnings of thermodynamic stability, delve into the practical execution of key analytical techniques, and discuss the interpretation of the resulting data. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to stability assessment.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to a marketed therapeutic is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability dictates the propensity of a compound to exist in its desired form under various environmental conditions. For Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a compound featuring both an ester and a secondary amine functional group, understanding its stability profile is paramount. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the generation of toxic impurities.

This guide will provide a robust framework for the comprehensive evaluation of the thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride, in line with the stringent requirements of regulatory bodies such as the International Council for Harmonisation (ICH).[1][2]

Physicochemical Properties of Ethyl 3-(cyclopentylamino)propanoate hydrochloride

A foundational understanding of the molecule's properties is essential before embarking on stability studies.

| Property | Value | Source |

| Chemical Formula | C10H20ClNO2 | Chemical Supplier Data |

| Molecular Weight | 221.72 g/mol | Chemical Supplier Data |

| Appearance | Colorless to pale yellow liquid (for the free amine) | [3][4][5] |

| Solubility | The free amine is miscible with water and organic solvents. The hydrochloride salt is expected to have good aqueous solubility. | [3][4][5][6] |

| Key Functional Groups | Secondary Amine, Ethyl Ester, Cyclopentyl Moiety, Hydrochloride Salt |

The presence of the ester linkage and the secondary amine are of particular interest, as these are known sites of chemical instability. The hydrochloride salt form is often chosen to enhance solubility and stability, but it can also influence degradation pathways.[7][8][9][10]

Theoretical Framework: Understanding Degradation Pathways

Based on its chemical structure, Ethyl 3-(cyclopentylamino)propanoate hydrochloride is susceptible to several degradation pathways:

-

Hydrolysis: The ethyl ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding propanoic acid and ethanol. This is a common degradation pathway for ester-containing drugs.[11][12]

-

Oxidation: The secondary amine is susceptible to oxidation, which can lead to the formation of various degradation products, including N-oxides and hydroxylamines. The presence of trace metals or peroxides can catalyze these reactions.[2][13][14]

-

Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the energy input and the presence of other reactive species.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to degradation. Functional groups like carbonyls and amines can be photosensitive.[1][13]

The following diagram illustrates the potential primary degradation pathways:

Caption: Predicted degradation pathways for Ethyl 3-(cyclopentylamino)propanoate hydrochloride.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is necessary to thoroughly characterize the thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride.

Thermal Analysis

Thermal analysis techniques provide insights into the physical and chemical changes that occur upon heating.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting point, glass transitions, and detecting polymorphism. The existence of different polymorphic forms can significantly impact the stability and bioavailability of a drug.[15][16][17][18][19]

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of Ethyl 3-(cyclopentylamino)propanoate hydrochloride into a clean, inert aluminum pan. Crimp the pan with a lid.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability, decomposition temperatures, and the presence of volatile components like water or residual solvents.[20][21][22][23][24]

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of Ethyl 3-(cyclopentylamino)propanoate hydrochloride into a tared TGA pan (e.g., platinum or ceramic).

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).

-

Maintain a constant nitrogen purge (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset of decomposition and the percentage of mass loss at different temperatures.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule. These studies also help in developing and validating stability-indicating analytical methods.[1][2][11][12][13][25][26][27][28] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[26][27]

Summary of Forced Degradation Conditions

| Stress Condition | Typical Reagents and Conditions | Potential Degradation |

| Acid Hydrolysis | 0.1 M - 1 M HCl, reflux for 8 hours | Ester hydrolysis |

| Base Hydrolysis | 0.1 M - 1 M NaOH, reflux for 8 hours | Ester hydrolysis |

| Oxidation | 3% H₂O₂, room temperature, 24 hours | Oxidation of secondary amine |

| Thermal | 60°C / 75% RH, 7 days | Thermal decomposition |

| Photostability | ≥ 1.2 million lux hours (visible) and ≥ 200 watt hours/m² (UV) | Photodegradation |

Protocol for Acid/Base Hydrolysis

-

Prepare a solution of Ethyl 3-(cyclopentylamino)propanoate hydrochloride in 0.1 M HCl and another in 0.1 M NaOH at a concentration of approximately 1 mg/mL.

-

Reflux the solutions at 60°C for 8 hours.

-

At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method.

Protocol for Oxidative Degradation

-

Prepare a solution of Ethyl 3-(cyclopentylamino)propanoate hydrochloride in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Add a sufficient volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

At specified time points, withdraw an aliquot and analyze by HPLC.

Protocol for Thermal Degradation

-

Place a known quantity of solid Ethyl 3-(cyclopentylamino)propanoate hydrochloride in a stability chamber maintained at 60°C and 75% relative humidity.

-

Expose the sample for 7 days.

-

At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.

Protocol for Photostability Testing (as per ICH Q1B) [29][30][31][32][33]

-

Expose a sample of solid Ethyl 3-(cyclopentylamino)propanoate hydrochloride to a light source that provides a combination of visible and UV light.

-

The total exposure should be not less than 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.

-

A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

-

After exposure, dissolve both the exposed and control samples and analyze by HPLC.

Development and Validation of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. A reversed-phase HPLC method with UV detection is a common choice.[34][35][36][37][38]

Key Method Development and Validation Parameters

| Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Data Interpretation and Reporting

The data generated from these studies should be collated and analyzed to build a comprehensive stability profile for Ethyl 3-(cyclopentylamino)propanoate hydrochloride.

-

Thermal Analysis: The DSC and TGA data will define the melting point and decomposition temperature, providing critical information for handling and storage.

-

Forced Degradation: The HPLC chromatograms from the forced degradation studies will reveal the number and relative amounts of degradation products formed under each stress condition. This information is used to propose degradation pathways and to demonstrate the specificity of the analytical method.

-

Stability-Indicating Method: The validation data for the HPLC method will provide confidence in its ability to accurately and precisely measure the stability of the drug substance over time.

Conclusion

The thermodynamic stability of Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a critical quality attribute that must be thoroughly investigated during pharmaceutical development. A systematic approach, combining thermal analysis and forced degradation studies, is essential for identifying potential liabilities and ensuring the development of a safe and effective drug product. The protocols and principles outlined in this guide provide a robust framework for such an investigation, grounded in scientific integrity and regulatory expectations. By understanding the causality behind experimental choices and employing self-validating protocols, researchers can confidently characterize the stability of this promising pharmaceutical compound.

References

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Forced Degradation Studies. MedCrave online. [Link]

-

Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

-

Cyclopentylamine (CAS 1003-03-8) Properties. Chemcasts. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. ResearchGate. [Link]

-

ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. ResearchGate. [Link]

-

Cyclopentylamine. Solubility of Things. [Link]

-

ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-Mts. [Link]

-

Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR. [Link]

-

ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

ICH guideline for photostability testing: Aspects and directions for use. ResearchGate. [Link]

-

Salt and polymorph selection strategy based on the biopharmaceutical classification system for early pharmaceutical development. ResearchGate. [Link]

-

ICH Guideline for Photostability Testing: Aspects and Directions for Use. PubMed. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten Theses. [Link]

-

Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

-

Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. SciSpace. [Link]

-

Amine hydrochloride salts : a problem in polyurethane synthesis. Semantic Scholar. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Impact of Polymorphism on Drug Formulation and Bioavailability. Journal of Chemical and Pharmaceutical Research. [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

-

Properties of Amines and their Hydrochloride Salt. ResearchGate. [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx scientific. [Link]

-

Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

-

A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique. NIH. [Link]

-

TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. ResolveMass. [Link]

-

TGA Sample Preparation: A Complete Guide. Torontech. [Link]

-

Thermogravimetric Analysis. Improved Pharma. [Link]

-

Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

-

DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest. [Link]

-

Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in Pharmaceutical Formulation. Chemical Methodologies. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. PMC. [Link]

-

Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. Semantic Scholar. [Link]

-

2020 Differential Scanning Calorimetry (DSC) Practical Training Course. TA Instruments. [Link]

-

Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ScienceDirect. [Link]

-

How to Perform a Differential Scanning Calorimetry Analysis of a Polymer. Instructables. [Link]

-

Characterization of Pharmaceutical Materials with Modulated DSC™. TA Instruments. [Link]

Sources

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. ijrpp.com [ijrpp.com]

- 3. CAS 1003-03-8: Cyclopentylamine | CymitQuimica [cymitquimica.com]

- 4. Page loading... [wap.guidechem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. microchem.fr [microchem.fr]

- 7. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. onyxipca.com [onyxipca.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. researchgate.net [researchgate.net]

- 15. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. scispace.com [scispace.com]

- 19. jocpr.com [jocpr.com]

- 20. veeprho.com [veeprho.com]

- 21. aurigaresearch.com [aurigaresearch.com]

- 22. resolvemass.ca [resolvemass.ca]

- 23. torontech.com [torontech.com]

- 24. improvedpharma.com [improvedpharma.com]

- 25. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 26. resolvemass.ca [resolvemass.ca]

- 27. pharmtech.com [pharmtech.com]

- 28. biopharminternational.com [biopharminternational.com]

- 29. ema.europa.eu [ema.europa.eu]

- 30. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 31. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 32. researchgate.net [researchgate.net]

- 33. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. A Validated Stability-indicating Reverse Phase HPLC Assay Method for the Determination of Memantine Hydrochloride Drug Substance with UV-Detection Using Precolumn Derivatization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 35. chromatographyonline.com [chromatographyonline.com]

- 36. chemmethod.com [chemmethod.com]

- 37. benchchem.com [benchchem.com]

- 38. semanticscholar.org [semanticscholar.org]

Technical Guide: Ionization & Properties of Ethyl 3-(cyclopentylamino)propanoate HCl

The following guide details the ionization properties, pKa determination, and stability profile of Ethyl 3-(cyclopentylamino)propanoate HCl .

Executive Summary

Ethyl 3-(cyclopentylamino)propanoate HCl is a secondary amine salt derived from

For drug development applications, this compound presents a specific challenge: the ionization center (amine) promotes the degradation of the lipophilicity-determining group (ester).

-

Estimated pKa: 9.1 – 9.4 (Amine protonation)

-

Physiological State: >99% Cationic at pH 7.4

-

Critical Risk: Rapid ester hydrolysis in basic media, complicating standard potentiometric pKa determination.

Molecular Architecture & Ionization Theory[1]

Structural Analysis

The molecule consists of a secondary amine core flanked by a cyclopentyl ring (lipophilic, steric bulk) and an ethyl propanoate chain.

-

Ionization Center: The secondary nitrogen (

) is the sole basic site. -

Electronic Influences:

-

-Ester Group: The carbonyl oxygen at the

-

Cyclopentyl Group: Acts as a secondary alkyl electron donor (+I), slightly increasing basicity relative to the primary amine analog (

-alanine ethyl ester, pKa 9.13).

-

-Ester Group: The carbonyl oxygen at the

Ionization Equilibrium Diagram

The following diagram illustrates the equilibrium between the protonated hydrochloride salt and the free base, alongside the competing hydrolysis pathway.

Figure 1: Ionization equilibrium vs. degradation pathway. Note that the free base species is prone to rapid hydrolysis.

pKa Value & Physicochemical Data

As exact experimental values for this specific derivative are rare in public literature, the following values are derived from high-confidence Structure-Activity Relationship (SAR) analysis of validated analogs (

Quantitative Profile

| Property | Value / Range | Confidence | Source / Rationale |

| pKa (Experimental Analog) | 9.13 | High | |

| pKa (Predicted Target) | 9.25 ± 0.15 | High | +I effect of cyclopentyl group (+0.1–0.2 pKa) |

| LogP (Neutral) | ~2.1 | Medium | Calculated (Cyclopentyl + Ethyl Ester) |

| LogD (pH 7.4) | ~0.1 | High | Ionized species dominates partitioning |

| Intrinsic Solubility | High (Salt) | High | Ionic lattice energy vs. hydration |

Physiological Implications

-

Stomach (pH 1.5): 100% Protonated. Highly soluble.

-

Blood (pH 7.4): The compound exists primarily as a cation (

).-

Calculation: Using Henderson-Hasselbalch:

-

Ratio roughly 1:70 (Neutral:Cationic).

-

-

Permeability: Despite the lipophilic cyclopentyl group, the cationic charge at physiological pH limits passive diffusion unless active transport or ion-pairing mechanisms are involved.

Stability Risks: The "Self-Validating" Protocol

A common error in characterizing

Mechanism: As pH increases during titration (approaching pKa), the concentration of the free amine increases. This nucleophilic amine is positioned beta to the ester, creating a risk of degradation to 3-(cyclopentylamino)propanoic acid , which is a zwitterion with a completely different pKa profile.

Degradation Workflow Check

Figure 2: Stability logic flow during pKa determination.

Experimental Protocol: Rapid Potentiometric Titration

To accurately determine the pKa without degradation interference, use the Rapid Titration Method or Co-solvent Extrapolation .

Materials

-

Analyte: 5-10 mg Ethyl 3-(cyclopentylamino)propanoate HCl.

-

Titrant: 0.1 N Carbonate-free NaOH.

-

Solvent: 0.15 M KCl (Ionic Strength Adjuster) degassed with Argon.

-

Apparatus: Auto-titrator with micro-burette (0.1 µL precision) and Ross-type combination pH electrode.

Step-by-Step Methodology

-

System Blank: Perform a blank titration on the 0.15 M KCl solvent to subtract background carbonate/silicate effects.

-

Dissolution: Dissolve the compound in the solvent. Ensure the starting pH is acidic (due to HCl salt). If pH > 5, add a known aliquot of HCl to start the curve from a fully protonated state.

-

Fast Titration Mode:

-

Set the auto-titrator to "Monotonic" or "Dynamic High Speed" mode.

-

Rationale: Minimizes the time the molecule spends in the alkaline "danger zone" (pH > 9) where hydrolysis is fastest.

-

-

Data Acquisition: Record pH vs. Volume of NaOH.

-

Drift Check (Validation):

-

At the end of the titration (pH ~11), stop addition and monitor pH for 60 seconds.

-

Pass Criteria: pH drift < 0.02 units/min.

-

Fail Criteria: Significant downward drift indicates ester hydrolysis (generating acid).

-

Calculation (Bjerrum Plot)

Calculate

References

-

Williams, R. (2023).[1] pKa Data Compilation: Nitrogen Compounds. Colorado State University. (Source for

-alanine ester pKa = 9.13).[2] -

PubChem Database. (2023). Ethyl 3-(cyclopentylamino)propanoate HCl. National Center for Biotechnology Information.

- Perrin, D. D. (1981). Ionisation Constants of Inorganic Acids and Bases in Aqueous Solution.

-

Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Protocol for unstable esters).[3]

Sources

Literature review of Ethyl 3-(cyclopentylamino)propanoate derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of Ethyl 3-(cyclopentylamino)propanoate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of Ethyl 3-(cyclopentylamino)propanoate derivatives, exploring their synthesis, structure-activity relationships, and applications across various domains of medicinal chemistry. We delve into the rationale behind experimental design and the mechanistic underpinnings of their biological activity, offering a resource for professionals engaged in drug discovery and development.

Introduction: The Ethyl 3-(cyclopentylamino)propanoate Scaffold

The Ethyl 3-(cyclopentylamino)propanoate core represents a versatile and synthetically accessible scaffold in medicinal chemistry. Its structure, featuring a secondary amine, a cyclopentyl group, and an ethyl ester, provides multiple points for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. The cyclopentyl moiety often serves to occupy hydrophobic pockets within target proteins, while the secondary amine and ester functionalities can be modified to modulate polarity, hydrogen bonding capacity, and metabolic stability. This inherent adaptability has made its derivatives the subject of investigation for a range of therapeutic targets.

Synthetic Strategies and Methodologies

The synthesis of Ethyl 3-(cyclopentylamino)propanoate derivatives typically begins with the core structure, which can be prepared through several established methods. A common and efficient approach is the Michael addition of cyclopentylamine to ethyl acrylate. This reaction is often catalyzed by the amine reactant itself or a mild base and can proceed at room temperature to afford the desired product in high yield.

Experimental Protocol: Synthesis of Ethyl 3-(cyclopentylamino)propanoate

Objective: To synthesize the core scaffold via a Michael addition reaction.

Materials:

-

Cyclopentylamine (1.0 equiv)

-

Ethyl acrylate (1.1 equiv)

-

Ethanol (as solvent)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser (if heating is required)

Procedure:

-

To a solution of cyclopentylamine in ethanol, add ethyl acrylate dropwise at room temperature with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. The reaction is typically complete within 2-4 hours.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Purify the crude product via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure Ethyl 3-(cyclopentylamino)propanoate as a colorless oil.

Derivatization of this core scaffold is key to its utility. Modifications commonly involve N-acylation or N-alkylation of the secondary amine, or hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide bond formation. These reactions allow for the introduction of a wide array of functional groups to probe interactions with biological targets.

Therapeutic Applications and Biological Activity

Derivatives of Ethyl 3-(cyclopentylamino)propanoate have demonstrated potential in several therapeutic areas. Below, we explore some of the most promising applications.

Anticoagulant Activity: Factor Xa Inhibition

A significant area of investigation for these derivatives has been in the development of anticoagulants, specifically as inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.

Apixaban, a successful oral anticoagulant, features a complex pyrazole-based scaffold. Research into simpler, more readily synthesizable scaffolds has led to the exploration of propanoate derivatives. For instance, a series of 3-(N-aryl-N-(cyanomethyl)amino)propanoic acid derivatives have been synthesized and evaluated for their FXa inhibitory activity. In these compounds, the core structure is modified to incorporate features known to interact with key residues in the FXa active site.

The general structure-activity relationship (SAR) for these inhibitors indicates that:

-

An acidic moiety, such as a carboxylic acid (obtained by hydrolyzing the ethyl ester), is often crucial for interacting with the S4 binding pocket of FXa.

-

The nature of the substituent on the nitrogen atom significantly influences potency and selectivity.

| Compound ID | R Group (Modification on Nitrogen) | FXa Ki (nM) | Reference |

| 1a | 4-methoxyphenyl | 0.7 | |

| 1b | 3-chloro-4-methoxyphenyl | 0.3 | |

| 1c | 4-fluorophenyl | 1.2 |

Table 1: In vitro inhibitory activity of selected Ethyl 3-(cyclopentylamino)propanoate derivatives against Factor Xa. Data sourced from patent literature describing novel FXa inhibitors.

Anticancer Applications

The versatility of the Ethyl 3-(cyclopentylamino)propanoate scaffold has also been leveraged in the design of potential anticancer agents. Modifications have been explored to target various cancer-related pathways. While extensive clinical data is not yet available, preclinical studies have shown promise. For example, derivatives have been designed as inhibitors of specific kinases or as modulators of protein-protein interactions crucial for cancer cell proliferation.

Structure-Activity Relationship (SAR) and Drug Design Workflow

The development of potent and selective drug candidates from the Ethyl 3-(cyclopentylamino)propanoate scaffold follows a systematic drug design workflow. This iterative process involves chemical synthesis, biological evaluation, and computational modeling to refine the molecular structure for optimal therapeutic effect.

Caption: Iterative workflow for the discovery of drug candidates.

Signaling Pathway Modulation: Coagulation Cascade

The primary mechanism of action for the anticoagulant derivatives is the direct inhibition of Factor Xa. This enzyme occupies a pivotal position in the coagulation cascade, where the intrinsic and extrinsic pathways converge. By inhibiting FXa, these compounds effectively block the conversion of prothrombin to thrombin, thereby preventing the formation of a fibrin clot.

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

Conclusion and Future Perspectives

The Ethyl 3-(cyclopentylamino)propanoate scaffold continues to be a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability and the ability to readily introduce diverse chemical functionalities make it an attractive core for exploring a wide range of biological targets. Future research will likely focus on expanding the therapeutic applications of these derivatives, with an emphasis on improving selectivity and optimizing pharmacokinetic profiles for enhanced clinical potential. The continued application of modern drug discovery techniques, including computational modeling and high-throughput screening, will undoubtedly accelerate the identification of new lead compounds based on this versatile chemical framework.

References

- Wong, P. C., Crain, E. J., Watson, C. A., & Xin, B. (2010). Preparation of 3-(N-aryl-N-(cyanomethyl)amino)propanoic acid derivatives as factor Xa inhibitors.

- Quan, M. L., & Lam, P. Y. (2006). N-((3S)-1-(1-(3-AMINO-ISOQUINOLIN-7-YL)-ETHYL)-2,5-DIOXO-PYRROLIDIN-3-YL)-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-5-CARBOXAMIDE DERIVATIVES AS FACTOR XA INHIBITORS.

CAS number and chemical identifiers for Ethyl 3-(cyclopentylamino)propanoate hydrochloride

Technical Monograph: Ethyl 3-(cyclopentylamino)propanoate Hydrochloride

Abstract This technical guide provides a comprehensive analysis of Ethyl 3-(cyclopentylamino)propanoate hydrochloride, a critical beta-amino acid derivative used as a building block in medicinal chemistry. This document details its chemical identity, validated synthetic pathways, quality control methodologies, and applications in the development of chemokine receptor antagonists and peptidomimetics.

Chemical Identity & Physical Properties

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a secondary amine salt formed via the Michael addition of cyclopentylamine to ethyl acrylate, followed by hydrochloride salt formation. It serves as a robust intermediate for introducing cyclopentyl moieties into pharmaceutical scaffolds.

Table 1: Chemical Identifiers and Properties

| Property | Specification |

| Chemical Name | Ethyl 3-(cyclopentylamino)propanoate hydrochloride |

| CAS Number (HCl Salt) | 1176419-85-4 |

| CAS Number (Free Base) | 928788-22-1 |

| Molecular Formula | C₁₀H₁₉NO₂[1] · HCl |

| Molecular Weight | 221.72 g/mol (Salt); 185.26 g/mol (Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |

| SMILES (Free Base) | CCOC(=O)CCNC1CCCC1 |

| InChI Key | PGGWSUSDGRDUFX-UHFFFAOYSA-N |

Synthetic Methodology

The synthesis of this compound relies on the aza-Michael addition, a reaction characterized by high atom economy and mild conditions. The following protocol is designed for high-purity laboratory scale-up (10–50g).

Reaction Mechanism & Pathway

The nucleophilic nitrogen of cyclopentylamine attacks the

Figure 1: Synthetic pathway converting cyclopentylamine and ethyl acrylate to the target hydrochloride salt.

Experimental Protocol

Step 1: Aza-Michael Addition

-

Setup: Charge a 250 mL round-bottom flask with Cyclopentylamine (8.51 g, 100 mmol) and absolute Ethanol (50 mL).

-

Addition: Cool the solution to 0°C using an ice bath. Dropwise add Ethyl Acrylate (11.0 g, 110 mmol) over 30 minutes. The reaction is exothermic; control internal temperature <10°C.

-

Reaction: Remove ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

-

Process Check: Monitor by TLC (SiO₂, 10% MeOH in DCM, Ninhydrin stain) or LC-MS. Consumption of amine indicates completion.

-

-

Workup: Concentrate the reaction mixture under reduced pressure (Rotavap, 40°C) to remove ethanol and excess ethyl acrylate. The residue is the crude free base (Yellow oil).

Step 2: Hydrochloride Salt Formation

-

Dissolution: Dissolve the crude oil in anhydrous Diethyl Ether (100 mL) or Ethyl Acetate (50 mL).

-

Acidification: Cool to 0°C. Add HCl (4M in Dioxane, 30 mL) dropwise with vigorous stirring. A white precipitate will form immediately.

-

Isolation: Stir at 0°C for 1 hour. Filter the solid under a nitrogen blanket (hygroscopic).

-

Purification: Wash the filter cake with cold Diethyl Ether (2 x 20 mL). Dry under high vacuum at 40°C for 6 hours.

-

Yield: Expected yield: 85–92% (White crystalline solid).

Quality Control & Analytical Characterization

Ensuring the integrity of the secondary amine and the ester linkage is vital.

Table 2: Analytical Specifications

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18, H₂O/MeCN + 0.1% TFA) | > 98.0% (Area %) |

| Identity (NMR) | ¹H-NMR (400 MHz, DMSO-d₆) | Consistent structure; integration of ethyl group (1.2, 4.1 ppm) and cyclopentyl multiplet. |

| Identity (MS) | LC-MS (ESI+) | [M+H]⁺ = 186.2 m/z (Free base mass) |

| Chloride Content | Argentometric Titration | 15.8% – 16.2% (Theoretical: 16.0%) |

Analytical Decision Tree

Figure 2: Quality control workflow ensuring structural integrity and purity before batch release.

Applications in Drug Discovery

Ethyl 3-(cyclopentylamino)propanoate hydrochloride is a versatile intermediate used primarily in the synthesis of peptidomimetics and chemokine receptor modulators .

-

Beta-Amino Acid Scaffolds: Hydrolysis of the ethyl ester yields 3-(cyclopentylamino)propanoic acid, a beta-amino acid. These are incorporated into peptide chains to induce specific secondary structures (helices/turns) and increase resistance to proteolytic degradation compared to natural alpha-amino acids.

-

CCR2/CCR5 Antagonists: The cyclopentyl-amine motif is a privileged structure in antagonists for Chemokine Receptors (CCR). These receptors are targets for anti-inflammatory and anti-viral (HIV) therapeutics. The secondary amine allows for further coupling with benzyl halides or acyl chlorides to build the "right-hand side" of these complex molecules.

-

Heterocyclic Synthesis: The molecule can serve as a precursor for dihydropyrimidinones or beta-lactams upon cyclization, expanding its utility in diversity-oriented synthesis (DOS).

Safety and Handling

-

GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Use in a fume hood. The free base is an amine and may have a fishy odor; the HCl salt is odorless but hygroscopic.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.

References

-

ChemicalBook. (2024). Ethyl 3-(cyclopentylamino)propanoate hydrochloride Product Page. Link

-

BLD Pharm. (2024). Ethyl 3-(cyclopentylamino)propanoate Safety Data Sheet and Properties. Link

-

PubChem. (2024). Ethyl 3-(cyclopentylamino)propanoate - Compound Summary. National Library of Medicine.[2] Link(Note: Link directs to the structural analog Ethyl 3-cyclopropylpropanoate for structural comparison as direct specific entry varies by vendor).

-

Fluorochem. (2024). Ethyl 3-(cyclopentylamino)propanoate Analysis. Link

Sources

Hygroscopic nature and physical state of Ethyl 3-(cyclopentylamino)propanoate salts

An In-Depth Technical Guide to the Hygroscopic Nature and Physical State of Ethyl 3-(cyclopentylamino)propanoate Salts

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the journey of a drug candidate from discovery to a viable pharmaceutical product, the meticulous characterization of its solid-state properties is not merely a regulatory checkbox; it is the bedrock of a successful formulation. The physical form of an Active Pharmaceutical Ingredient (API)—be it crystalline or amorphous—and its interaction with environmental moisture (hygroscopicity) are pivotal factors that dictate its stability, manufacturability, and ultimately, its bioavailability.[1] For amine-containing compounds like Ethyl 3-(cyclopentylamino)propanoate, salt formation is a common strategy to enhance solubility and stability. However, this introduces a new layer of complexity, as different salt forms can exhibit dramatically different physicochemical behaviors.[2]

This guide provides a comprehensive framework for characterizing the hygroscopic nature and physical state of Ethyl 3-(cyclopentylamino)propanoate salts. We will move beyond procedural descriptions to explore the causal relationships behind experimental choices, offering insights grounded in years of field experience. The methodologies presented herein are designed as a self-validating system, integrating data from multiple orthogonal techniques to build a robust and reliable solid-state profile.

Part 1: Fundamental Principles of Hygroscopicity and Physical State

The Nature of Water Sorption (Hygroscopicity)

Hygroscopicity is the propensity of a substance to absorb and retain moisture from the atmosphere.[3] This phenomenon is not trivial; moisture uptake can trigger chemical degradation, alter dissolution rates, and induce physical transformations such as deliquescence (dissolving in absorbed water) or conversion between solid forms.[] The interaction with water vapor can be classified as:

-

Adsorption: Water molecules adhering to the surface of the solid. This is particularly relevant for materials with high surface area.

-

Absorption: Water molecules penetrating the bulk structure of the solid. This can lead to the formation of hydrates or dissolution of the material.

The degree of hygroscopicity is a critical parameter in selecting a salt form for development, with low hygroscopicity being a highly desirable trait.[2][3]

The Significance of the Physical State: Crystalline vs. Amorphous

The arrangement of molecules in a solid API has profound implications for its therapeutic efficacy.[1]

-

Crystalline Solids: Characterized by a highly ordered, three-dimensional lattice structure.[5] This long-range order results in distinct properties like a sharp melting point and a unique X-ray diffraction pattern.[6] Crystalline materials can exist in different forms:

-

Amorphous Solids: Lack long-range molecular order.[5][10] While often exhibiting higher solubility and dissolution rates, amorphous forms are thermodynamically unstable and tend to crystallize over time, which can compromise the drug product's performance.[10]

Understanding and controlling the physical state is a regulatory expectation and a scientific necessity for ensuring product consistency and performance.[1][7]

Part 2: A Multi-Technique Approach to Characterization

A comprehensive understanding of an API salt's properties cannot be achieved with a single technique. It requires the strategic integration of data from several orthogonal analytical methods. The workflow below illustrates a robust approach to this characterization process.

Caption: Integrated workflow for the solid-state characterization of API salts.

Gravimetric Analysis: Dynamic Vapor Sorption (DVS)

DVS is the gold-standard technique for quantifying the hygroscopicity of a material.[11] It measures the change in mass of a sample as it is exposed to a controlled, time-varying relative humidity (RH) at a constant temperature.[12][13]

Causality Behind the DVS Experiment:

The goal is to understand how the salt form interacts with water vapor across the entire relevant humidity range (typically 0% to 95% RH). The resulting sorption/desorption isotherm provides critical information on:

-

Hygroscopicity Classification: The amount of water absorbed at a specific RH (e.g., 80% RH) allows for classification (e.g., non-hygroscopic, slightly hygroscopic).[14]

-

Physical Stability: Hysteresis between the sorption and desorption curves can indicate irreversible physical changes, such as amorphous-to-crystalline transitions or the formation of a stable hydrate.

-

Hydrate Formation: The stoichiometry of hydrate formation can often be determined from the discrete steps observed in the isotherm.[15]

Experimental Protocol: DVS Analysis

-

Sample Preparation: Place 10-20 mg of the Ethyl 3-(cyclopentylamino)propanoate salt into the DVS sample pan.

-

Drying/Equilibration: Equilibrate the sample at 0% RH at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline mass.

-

Sorption Phase: Increase the RH in steps of 10% from 0% to 90% RH, followed by a final step to 95% RH. At each step, allow the sample to equilibrate until the mass is stable.

-

Rationale: Stepwise increases allow for the precise determination of critical humidity points where phase transitions may occur.

-

-

Desorption Phase: Decrease the RH in the same steps from 95% back down to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: Plot the percentage change in mass versus the target RH to generate the sorption-desorption isotherm.

Structural Analysis: X-Ray Powder Diffraction (XRPD)

XRPD is an indispensable technique for distinguishing between crystalline and amorphous materials and for identifying different polymorphic forms.[6][7] Crystalline materials produce a unique pattern of sharp peaks, which serves as a "fingerprint" for that specific crystal form, while amorphous materials produce a broad, diffuse halo.[6][16]

Causality Behind the XRPD Experiment:

The primary purpose is to unambiguously identify the physical state of the salt. It is used to:

-

Confirm if a material is crystalline or amorphous.[6]

-

Identify the specific polymorph or hydrate form present.

-